molecular formula C8H6BrFO2 B1333247 2-Bromo-5-fluorophenylacetic acid CAS No. 739336-26-6

2-Bromo-5-fluorophenylacetic acid

Cat. No.: B1333247
CAS No.: 739336-26-6
M. Wt: 233.03 g/mol
InChI Key: BPNWLZNAKZSBHH-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorophenylacetic acid is an organic compound with the molecular formula C8H6BrFO2. It is characterized by the presence of both bromine and fluorine atoms attached to a phenylacetic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 5-fluorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

2-Bromo-5-fluorophenylacetic acid has significant applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorophenylacetic acid involves its interaction with specific molecular targets. For instance, in the synthesis of BACE1 inhibitors, the compound undergoes a Friedel-Crafts reaction to form the active inhibitor, which then interacts with the BACE1 enzyme to prevent the formation of amyloid plaques in Alzheimer’s Disease . The pathways involved include the inhibition of enzyme activity and the modulation of protein-protein interactions.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorophenylacetic acid
  • 2-Bromo-3-fluorophenylacetic acid
  • 2-Chloro-5-fluorophenylacetic acid

Comparison: 2-Bromo-5-fluorophenylacetic acid is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and properties. Compared to its analogs, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNWLZNAKZSBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378779
Record name 2-Bromo-5-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739336-26-6
Record name 2-Bromo-5-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromo-5-fluorophenyl)acetic acid
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